molecular formula C20H36O7P2 B1263047 Tuberculosinyl diphosphate

Tuberculosinyl diphosphate

Cat. No. B1263047
M. Wt: 450.4 g/mol
InChI Key: BPSHPRCHMGHBGC-AHKHSGQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculosinyl diphosphate is a diterpenyl phosphate that is the O-diphospho derivative of tuberculosinol. It derives from a tuberculosinol. It is a conjugate acid of a tuberculosinyl diphosphate(3-).

Scientific Research Applications

Structural Insights and Potential for Anti-Infective Therapies

Tuberculosinyl diphosphate plays a significant role in the study of bacterial diterpene synthases, particularly in Mycobacterium tuberculosis. Research by Chan et al. (2014) has provided structural insights into tuberculosinol/iso-tuberculosinol synthase from M. tuberculosis, a target for anti-infective therapies aimed at blocking virulence factor formation. These findings highlight the potential of developing inhibitors targeting not only virulence but also cell wall biosynthesis, based on the structures of tuberculosinyl diphosphate and related enzymes (Chan et al., 2014).

Enzymatic Mechanisms and Substrate Specificity Studies

The study of isotopically labelled oligoprenyl diphosphates, including tuberculosinyl diphosphate, has been instrumental in understanding the enzymatic mechanisms of terpene cyclases. Citron et al. (2014) developed methods for synthesizing isotopically labelled oligoprenyl diphosphates, facilitating the analysis of tuberculosinyl diphosphate synthase from M. tuberculosis. This research aids in understanding the stereochemical aspects of cyclization reactions catalyzed by these enzymes (Citron et al., 2014).

Exploring Diterpene Biosynthesis in Bacteria

Nakano et al. (2015) identified a new diterpene biosynthetic gene cluster in Herpetosiphon aurantiacus, which includes enzymes homologous to those processing tuberculosinyl diphosphate in M. tuberculosis. This discovery expands our understanding of diterpenoid biosynthesis in bacteria, highlighting the broader significance of tuberculosinyl diphosphate in microbial biochemistry (Nakano et al., 2015).

Tuberculosinyl Diphosphate in Tuberculosis Pathogenesis

The Rv3378c gene product from M. tuberculosis, which processes tuberculosinyl diphosphate, plays a role in tuberculosis pathogenesis. Hoshino et al. (2011) showed that diterpenoids derived from tuberculosinyl diphosphate inhibit macrophage phagocytosis, suggesting a mechanism by which M. tuberculosis evades the host immune response. This research underscores the importance of tuberculosinyl diphosphate in the pathogenicity of M. tuberculosis (Hoshino et al., 2011).

properties

Product Name

Tuberculosinyl diphosphate

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18H,6-8,10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t16-,18+,20+/m0/s1

InChI Key

BPSHPRCHMGHBGC-AHKHSGQUSA-N

Isomeric SMILES

C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC2(C)C

Canonical SMILES

CC1CC=C2C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCCC2(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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